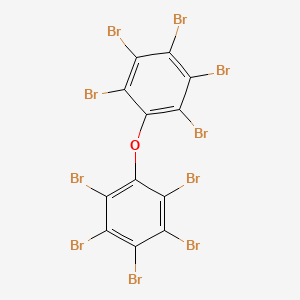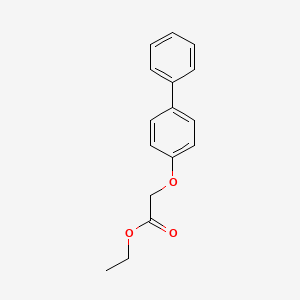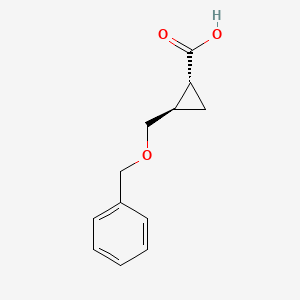
Decabromodiphenyl oxide
概要
説明
Decabromodiphenyl oxide, also known as decaBDE, DBDE, BDE-209, is a brominated flame retardant . It belongs to the group of polybrominated diphenyl ethers (PBDEs) and was commercialized in the 1970s . Initially, it was thought to be safe, but it is now recognized as a hazardous and persistent pollutant .
Synthesis Analysis
DBDPO is widely used as an industrial flame retardant . It undergoes debromination in the presence of microbe and zero-valent iron . Photodebromination of DBDPO adsorbed onto different solid matrixes has been investigated .Molecular Structure Analysis
DBDPO has a chemical formula of C12Br10O . Its IUPAC name is 1,1’-Oxybis(2,3,4,5,6-pentabromobenzene) .Chemical Reactions Analysis
DBDPO can undergo various reactions. For instance, it can undergo phototransformation in different media by simulated sunlight . The degradation efficiency of DBDPO can be more than 90% under optimal photocatalytic degradation test conditions .Physical And Chemical Properties Analysis
DBDPO is a white or pale yellow solid . It has a density of 3.364 g/cm3 and a melting point of 294 to 296 °C . It is insoluble in water .科学的研究の応用
Flame Retardant
DecaBDE is a highly persistent flame retardant . It is synthesized commercially as a highly brominated flame retardant additive to reduce the risk of fire in various consumer products . More than 80% of the current PBDE production consists of decaBDE, which serves as an additive flame retardant .
Use in Plastics and Polymers
DecaBDE finds diverse applications in plastics and polymers . It is used as an additive in these materials to enhance their flame retardant properties .
Use in Textiles and Garments
DecaBDE is also used in textiles and garments . It is added to these materials to make them more resistant to catching fire .
Use in Sealants and Adhesives
DecaBDE is used in sealants and adhesives . It enhances the flame retardant properties of these materials .
Use in Rubber, Coatings, and Inks
DecaBDE is used in rubber, coatings, and inks . It is added to these materials to improve their resistance to fire .
Environmental Persistence and Health Risks
DecaBDE is known for its environmental persistence and potential health risks . It is a member of the Poly Brominated Diphenyl Ether family (PBDEs), which are known for their environmental persistence and potential health risks .
Phototransformation Research
Research has been conducted on the phototransformation mechanisms of decaBDE in various media . This research is important for understanding the environmental fate and potential risks of decaBDE .
Ubiquitous Environmental Contaminant
DecaBDE has become a ubiquitous environmental contaminant . It is particularly abundant in abiotic media, such as sediments, air, and dust, and also present in wildlife and in humans .
作用機序
Target of Action
Decabromodiphenyl ether (decaBDE), a member of the Poly Brominated Diphenyl Ether family (PBDEs), is a highly persistent flame retardant . It is known to accumulate in lipid-rich tissues and primarily targets the liver due to its high lipophilicity . Additionally, it has been found to bind with thyroid hormone receptors (TRs), thyroid binding globulin (TBG), transthyretin (TTR), and related enzymes .
Mode of Action
DecaBDE is initially absorbed by wall teichoic acid and N-acetylglucosamine side chains in peptidoglycan . It is then transported and debrominated through three pathways, giving tri-, hepta-, octa-, and nona-bromodiphenyl ethers . The C–C bond energies decrease as the number of bromine atoms on the diphenyl decreases .
Biochemical Pathways
DecaBDE undergoes phototransformation in various media, such as n-hexane, MeOH:H2O, and simulated seawater . The main mechanism for decaBDE phototransformation in n-hexane is debromination with cleavage of C–Br bonds as the rate-limiting step . In MeOH:H2O, the rate-limiting steps are debromination and hydroxylation with cleavage of C–Br bonds . In simulated seawater, the mechanisms include debromination, hydroxylation, and chlorination .
Pharmacokinetics
DecaBDE is known for its environmental persistence and potential health risks . It is highly capable of bioaccumulation and food web biomagnification . Little is known about the kinetics of pbdes, especially the highly brominated bde congeners .
Result of Action
PBDEs inhibit protein expression or accelerate protein degradation and increase membrane permeability . They also increase the release of Cl−, Na+, NH4+, arabinose, proteins, acetic acid, and oxalic acid . Pbdes increase the amounts of k+, mg2+, po43−, so42−, and no3− assimilated .
Action Environment
DecaBDE is extremely persistent and capable of long-distance transport . It is widely used in various industries such as electronics, furniture, plastics, and textiles . The sources of decaBDE environmental pollution are its manufacturing and flame-retardant plastic modification plants . The transformation of decaBDE is influenced by environmental factors such as sunlight and the medium in which it is present .
Safety and Hazards
将来の方向性
Given its persistence and possible bioaccumulation, exploring a feasible technique to eradicate DBDPO efficiently is critical for today’s environmentally sustainable societies . Various approaches have been developed to eliminate DBDPO contaminants, including electrocatalytic hydrogenation, microbiological remediation, chemical reduction, and photocatalytic degradation . Among these, photocatalytic degradation is considered a promising environmental pollutant treatment technology .
特性
IUPAC Name |
1,2,3,4,5-pentabromo-6-(2,3,4,5,6-pentabromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12Br10O/c13-1-3(15)7(19)11(8(20)4(1)16)23-12-9(21)5(17)2(14)6(18)10(12)22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHGLZMJPXIBIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)Br)Br)Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12Br10O, C12 Br10O | |
| Record name | DECABROMODIPHENYL OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16124 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BIS(PENTABROMOPHENYL) ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1689 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9020376 | |
| Record name | 2,2',3,3',4,4',5,5',6,6'-Decabromodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9020376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
959.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Decabromodiphenyl oxide is a white to off-white powder with a chemical odor. (NTP, 1992), Dry Powder; Other Solid, White solid; [HSDB] Faintly beige powder; [MSDSonline], WHITE CRYSTALLINE POWDER. | |
| Record name | DECABROMODIPHENYL OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16124 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Benzene, 1,1'-oxybis[2,3,4,5,6-pentabromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Decabromodiphenyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4660 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | BIS(PENTABROMOPHENYL) ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1689 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
Decomposes at 425 °C | |
| Record name | DECABROMODIPHENYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2911 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), In water, <1.0X10-4 mg/L at 25 °C /OECD Guideline 105 (Water Solubility)/, Solubility (wt%): 0.05 acetone; 0.1 toluene; 0.48 benzene; 0.42 methylene bromide; 0.87 xylene, Solubility in water: none | |
| Record name | DECABROMODIPHENYL OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16124 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DECABROMODIPHENYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2911 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BIS(PENTABROMOPHENYL) ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1689 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
3 (NTP, 1992) - Denser than water; will sink, 3.4, Relative density (water = 1): 3.0 | |
| Record name | DECABROMODIPHENYL OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16124 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DECABROMODIPHENYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2911 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BIS(PENTABROMOPHENYL) ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1689 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
less than 1 mmHg at 68 °F (NTP, 1992), 6.96X10-11 mm Hg at 25 °C /extrapolated/, Vapor pressure, Pa at 21 °C: (negligible) | |
| Record name | DECABROMODIPHENYL OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16124 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DECABROMODIPHENYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2911 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BIS(PENTABROMOPHENYL) ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1689 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Mechanism of Action |
T4 levels in the blood of C57BL6/J mice /were evaluated/ (1 male, 1 female/litter) on PND 21 following exposure to 0.6 or 20 mg/kg-day BDE during postnatal days 2-15. In this instance, there was a dose-related reduction in the T4 levels for males but not females. Despite the possibility of thyroid hormone involvement in the neurodevelopmental impact of BDE-209 on the habituation response in male mice exposed to a single dose on postnatal day 3, there are no mode-of-action data that link thyroid hormones to the neurobehavioral observations reported., The interference of decaBDE with thyroid hormone homeostasis /was evaluated/ in weanling rats exposed to decaBDE (>98% purity) up to 100 mg/kg-day for 4 consecutive days. Results indicated that decaBDE did not affect hepatic enzyme activities or serum T4, T3, TSH, and hepatic UDPGT activity at doses up to 100 mg/kg-day., DecaBDE may share the general property of organohalogen compounds in which in vivo exposure in rodents results in reduction of serum total and free thyroid hormone (T4) levels. Thyroid hormone disruption has been hypothesized to arise from at least two different mechanisms, one of which is the induction of liver enzymes of different enzyme families, including CYP-1A1 and CYP-2B. Induction of liver UDPGTs may increase the rate of T4 conjugation and excretion, which is believed to be a mechanism for TCDD-induced thyroid effects. An increase in the metabolism of T4 will result in enhanced excretion and thus a drop in its circulating levels. The other mechanism involves alteration of thyroid homeostasis through hormone mimicry. Potential thyroid toxicants may be metabolized by liver enzymes to metabolites that compete with the thyroid transport protein, transthyretin, a key protein involved in the transport of T4 through the blood and into the developing tissues in rodents. | |
| Record name | DECABROMODIPHENYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2911 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
The commercially available grades are >98% decabromodiphenyl oxide with the remainder being the nonabromo species. | |
| Record name | DECABROMODIPHENYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2911 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Decabromodiphenyl oxide | |
Color/Form |
Yellow prisms from toluene, White powder | |
CAS RN |
1163-19-5 | |
| Record name | DECABROMODIPHENYL OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16124 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Decabromodiphenyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1163-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decabromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001163195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decabromodiphenyl ether | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82553 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,1'-oxybis[2,3,4,5,6-pentabromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2',3,3',4,4',5,5',6,6'-Decabromodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9020376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(pentabromophenyl) ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.277 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DECABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N80BQ29A0H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DECABROMODIPHENYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2911 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BIS(PENTABROMOPHENYL) ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1689 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
569.1 to 576.5 °F (NTP, 1992), 305 °C, 300-310 °C | |
| Record name | DECABROMODIPHENYL OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16124 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DECABROMODIPHENYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2911 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BIS(PENTABROMOPHENYL) ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1689 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Decabromodiphenyl ether?
A1: Decabromodiphenyl ether is represented by the molecular formula C12Br10O and has a molecular weight of 959.2 g/mol.
Q2: What are the key spectroscopic characteristics of Decabromodiphenyl ether?
A2: While specific spectroscopic data may vary depending on the study and analytical techniques employed, studies commonly utilize techniques like gas chromatography-mass spectrometry (GC-MS) [, ] and Fourier transform-infrared spectrometry (FT-IR) [] to identify and quantify DBDPE and its degradation products.
Q3: In which materials and applications is Decabromodiphenyl ether commonly used?
A3: DBDPE is predominantly incorporated into polymers like high-impact polystyrene (HIPS) [] and epoxy resins [, ] to impart flame-retardant properties. These materials find extensive use in electronic casings, textiles, and construction materials.
Q4: How does the presence of Decabromodiphenyl ether affect the thermal properties of polymers?
A4: Research indicates that DBDPE, in conjunction with antimony trioxide, can significantly influence the thermal degradation behavior of polymers like HIPS []. This synergistic effect enhances flame retardancy by altering the decomposition pathway and promoting char formation.
Q5: Are there any known compatibility issues with Decabromodiphenyl ether in specific polymer matrices?
A5: Research suggests that while generally compatible, the incorporation of DBDPE can impact the mechanical properties of certain polymers []. For instance, the addition of DBDPE, especially in combination with antimony trioxide, may decrease the tensile strength of EPDM/PP blends [].
Q6: What are the primary pathways for Decabromodiphenyl ether release into the environment?
A6: DBDPE can enter the environment through various pathways, including manufacturing processes, leaching from products during use, and improper disposal [, ]. Its presence has been documented in diverse environmental compartments, including sediments, water bodies, and air.
Q7: How persistent is Decabromodiphenyl ether in the environment?
A7: DBDPE exhibits considerable persistence in various environmental matrices [, ]. While it can undergo degradation processes like photolysis and biodegradation, these processes tend to be slow, leading to its accumulation in the environment.
Q8: Does Decabromodiphenyl ether undergo any significant transformations in the environment?
A8: Yes, research has shown that DBDPE can be subject to debromination, a process where bromine atoms are removed from the molecule [, , , , , ]. This process often results in the formation of lower brominated diphenyl ethers, some of which may exhibit greater toxicity than the parent compound.
Q9: What are the known toxicological effects of Decabromodiphenyl ether on aquatic organisms?
A9: Studies using Daphnia magna and Microcystis flos-aquae have revealed that DBDPE and its degradation products can exert toxic effects on aquatic organisms []. The intermediate products formed during its degradation, particularly via reductive pathways, were found to be more toxic than DBDPE itself, highlighting the importance of understanding its transformation pathways.
Q10: What is the potential for Decabromodiphenyl ether bioaccumulation in food webs?
A10: Research has documented the bioaccumulation of DBDPE in both terrestrial and aquatic food webs [, , ]. While its bioaccumulation potential might be lower than that of lower brominated PBDEs, it can still pose risks to organisms at higher trophic levels, including humans.
Q11: What is being done to mitigate the environmental risks associated with Decabromodiphenyl ether?
A11: Several approaches are being explored to minimize the environmental impact of DBDPE, including the development of alternative flame retardants [], improved recycling and waste management strategies [, ], and bioremediation techniques utilizing microorganisms capable of degrading DBDPE [, ].
Q12: What are the main routes of human exposure to Decabromodiphenyl ether?
A12: Humans are primarily exposed to DBDPE through dietary intake, inhalation of dust contaminated with DBDPE leached from products, and dermal contact with treated materials [, , ].
Q13: Have there been studies on the potential health effects of Decabromodiphenyl ether in humans?
A13: While controlled clinical trials investigating DBDPE's direct effects on humans are limited, numerous studies have explored its potential adverse effects using in vitro cell-based assays and in vivo animal models [, , , , ].
Q14: What are the potential endocrine-disrupting effects of Decabromodiphenyl ether?
A14: Research suggests that DBDPE might interfere with thyroid hormone homeostasis [, , ]. This is particularly concerning given the critical role of thyroid hormones in growth, development, and metabolism.
Q15: Has Decabromodiphenyl ether been linked to any carcinogenic effects?
A15: Studies investigating the potential carcinogenicity of DBDPE have yielded mixed results. While some animal studies have shown limited evidence of carcinogenicity [], others suggest potential links to specific types of cancer, warranting further investigation [, ].
Q16: What are the potential neurodevelopmental effects of Decabromodiphenyl ether exposure?
A16: Animal studies have raised concerns regarding the potential neurodevelopmental toxicity of DBDPE, particularly following prenatal and early life exposure [, ]. These studies highlight the need to assess the vulnerability of developing organisms to DBDPE exposure.
Q17: What analytical methods are employed for detecting and quantifying Decabromodiphenyl ether in environmental samples?
A17: Various analytical techniques are used to detect and measure DBDPE, with gas chromatography coupled with mass spectrometry (GC-MS) being one of the most widely employed methods [, , ]. This method enables the separation and quantification of different PBDE congeners, including DBDPE.
Q18: Are there any specific challenges associated with the analysis of Decabromodiphenyl ether in environmental and biological matrices?
A18: The analysis of DBDPE can be challenging due to its high molecular weight and low volatility [, ]. These properties necessitate careful sample preparation and extraction procedures to ensure accurate and reliable measurements.
Q19: What are the future directions for research on Decabromodiphenyl ether?
A19: Future research should prioritize a more comprehensive understanding of DBDPE's long-term health effects, its degradation pathways in various environmental compartments, and the development of sustainable and effective remediation strategies [, , ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-({4-[(Diethylamino)sulfonyl]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B6593372.png)



![2-((3S,8aS)-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)acetic acid](/img/structure/B6593423.png)

![3-[(4-Hydroxyphenyl)methyl]piperazine-2,5-dione](/img/structure/B6593438.png)
![cyclopentane;[2-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phenyl]-diphenylphosphane;iron](/img/structure/B6593444.png)

![9,9'-bis([1,1'-biphenyl]-4-yl)-3,3'-bi-9H-carbazole](/img/structure/B6593448.png)
![(1Z,5Z)-cycloocta-1,5-diene;[3-(4-diphenylphosphanyl-2,6-dimethoxypyridin-3-yl)-2,6-dimethoxypyridin-4-yl]-diphenylphosphane;rhodium;tetrafluoroborate](/img/structure/B6593453.png)
